molecular formula C7H5BrN2 B11901357 4-Bromopyrrolo[1,2-c]pyrimidine

4-Bromopyrrolo[1,2-c]pyrimidine

Cat. No.: B11901357
M. Wt: 197.03 g/mol
InChI Key: PKSPUTATFKQIEA-UHFFFAOYSA-N
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Description

4-Bromopyrrolo[1,2-c]pyrimidine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[1,2-c]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyrrolo[1,2-c]pyrimidine typically involves the bromination of pyrrolo[1,2-c]pyrimidine derivatives. One common method is the reaction of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate with N-bromosuccinimide under controlled temperatures ranging from 25 to 60°C . This reaction can be monitored and optimized using real-time continuous reaction monitoring mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow chemistry techniques. These methods offer advantages such as improved safety profiles, scalability, and reproducibility. The use of flow reactors allows for the efficient bromination of pyrrolo[1,2-c]pyrimidine derivatives, leading to high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromopyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the bromination of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate yields ethyl 5-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate .

Comparison with Similar Compounds

4-Bromopyrrolo[1,2-c]pyrimidine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific biological activities and applications. The unique bromine substitution in this compound provides distinct reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

4-bromopyrrolo[1,2-c]pyrimidine

InChI

InChI=1S/C7H5BrN2/c8-6-4-9-5-10-3-1-2-7(6)10/h1-5H

InChI Key

PKSPUTATFKQIEA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C(C2=C1)Br

Origin of Product

United States

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